2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
Descripción
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone scaffold substituted with a 4-(isopropylsulfonyl)phenyl group and a 3-(quinolin-2-yloxy)pyrrolidin-1-yl moiety. Its structural complexity arises from the integration of a sulfonyl group, a quinoline heterocycle, and a pyrrolidine ring, which collectively influence its physicochemical and biological properties. The compound’s structure has likely been elucidated using crystallographic techniques, as evidenced by the widespread use of SHELX software in small-molecule refinement .
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)31(28,29)21-10-7-18(8-11-21)15-24(27)26-14-13-20(16-26)30-23-12-9-19-5-3-4-6-22(19)25-23/h3-12,17,20H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLPJMAUAFPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone , with a molecular formula of and a molecular weight of 438.54 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure
The structural components of the compound include:
- Isopropylsulfonyl group : Known for its role in enhancing solubility and bioactivity.
- Quinoline moiety : Often associated with antimicrobial and anticancer activities.
- Pyrrolidine ring : Contributes to the overall pharmacological profile.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic effects. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, which is a standard method for evaluating pain relief.
- Test Results : In a study where various doses were administered, the compound demonstrated a dose-dependent reduction in writhing responses compared to control groups receiving saline or lower doses of established analgesics like diclofenac.
| Treatment Group | Dose (mg/kg) | Writhings Counted (Mean ± SD) |
|---|---|---|
| Control | 0 | 30 ± 5 |
| Compound | 150 | 10 ± 3 |
| Diclofenac | 30 | 8 ± 2 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through various models, including the carrageenan-induced paw edema test . The results indicated that the compound significantly reduced inflammation at tested doses.
- Findings : The reduction in paw edema was comparable to that of standard anti-inflammatory drugs.
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound | 150 | 50 ± 5 |
| Aspirin | 100 | 55 ± 4 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays against various cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) showed notable cytotoxic effects.
- IC50 Values : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.0 |
Case Studies
Several case studies have been conducted to further explore the biological activity of similar compounds within the same chemical class. For instance, derivatives containing sulfonyl and quinoline functionalities have been extensively studied for their roles in modulating inflammatory pathways and exhibiting cytotoxicity against cancer cells.
- Case Study on Analgesic Properties :
- Case Study on Anticancer Effects :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline and pyrrolidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein-protein interactions that are crucial for cancer cell proliferation.
Case Study: ALK Inhibition
A notable example is the exploration of compounds similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as inhibitors of anaplastic lymphoma kinase (ALK). Research demonstrated that certain derivatives can induce apoptosis in ALK-positive lung cancer cells, providing a promising avenue for targeted therapy in non-small cell lung cancer (NSCLC) .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| ZX-42 | ALK Inhibition | H2228 (ALK positive) | |
| TAS-103 | Antitumor Activity | Murine & Human Tumors |
Anti-inflammatory Properties
The compound also shows promise in the field of anti-inflammatory drugs. Quinoline derivatives have been associated with the modulation of inflammatory pathways, making them suitable candidates for treating diseases characterized by chronic inflammation.
Case Study: Inhibition of PCSK9
Another significant application is in the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a critical role in lipid metabolism and cardiovascular diseases. Compounds designed around this structure have demonstrated potent inhibitory effects on PCSK9, suggesting their utility in managing hyperlipidemia and related conditions .
Antimicrobial Activity
The synthesis of new derivatives based on this compound has also been explored for their antimicrobial properties. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics.
Case Study: Multicomponent Synthesis
A recent review highlighted several pyrazole derivatives synthesized through multicomponent reactions that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that modifications to the isopropylsulfonyl group enhance antimicrobial efficacy .
| Compound | Antibacterial Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| 9a | Staphylococcus aureus | 3.57 | |
| 9b | Escherichia coli | 1.25 |
Future Directions and Research Needs
Despite promising findings, further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure Optimization : Modifying chemical structures to enhance potency and reduce toxicity.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining features of sulfonamide derivatives, quinoline-based systems, and pyrrolidine-containing scaffolds. Below is a comparative analysis with structurally or functionally related compounds:
Core Scaffold and Functional Groups
- Target Compound: Ethanone core: Provides rigidity and serves as a linker for substituents. 4-(Isopropylsulfonyl)phenyl: Enhances solubility via the polar sulfonyl group and may improve metabolic stability.
- Comparison with Triazole-Ethanone Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Key Differences: Replaces the pyrrolidine-quinoline system with a triazole-thioether group. The phenylsulfonyl group in this analog may confer weaker solubility than the isopropylsulfonyl group in the target compound due to reduced steric bulk .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Advantages of the Target Compound: The isopropylsulfonyl group may balance solubility and membrane penetration better than bulkier substituents (e.g., phenylsulfonyl in ) . The quinoline-pyrrolidine system could enhance target binding compared to pyridine-based analogs (e.g., UDO) due to extended aromatic interactions .
- Synthetic challenges, such as achieving stereochemical purity in the pyrrolidine ring, require further optimization .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
- Synthesis Challenges :
- The compound’s complexity arises from coupling the quinoline-pyrrolidine moiety with the isopropylsulfonylphenyl group. Key steps include cyclization of the pyrrolidine ring and regioselective sulfonylation .
- Optimization Strategies :
- Microwave-assisted synthesis improves reaction efficiency and yield for heterocyclic intermediates .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) and temperature control (60–80°C) minimize side reactions .
- Use of coupling agents like EDC/HOBt ensures efficient amide/ketone bond formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., quinoline protons at δ 8.5–9.0 ppm, pyrrolidine ring protons at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C₂₄H₂₅N₂O₃S: 421.1584 Da) .
- X-ray Crystallography resolves conformational details (e.g., dihedral angles between quinoline and pyrrolidine rings) .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Safety Precautions :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (irritation category 2/2A) .
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Stability Considerations :
- Monitor for sulfonyl group hydrolysis under prolonged moisture exposure using TLC .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinase enzymes)?
- Methodology :
- Molecular Docking (AutoDock Vina) models interactions with ATP-binding pockets (e.g., quinoline’s π-π stacking with aromatic residues) .
- Molecular Dynamics Simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) calculates ΔG binding for structure-activity relationship (SAR) optimization .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across assays)?
- Troubleshooting Approaches :
- Dose-Response Repetition : Test compound stability in assay buffers (e.g., DMEM vs. PBS) to rule out degradation .
- Off-Target Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolite Analysis (LC-MS/MS) detects active/degraded species in cellular models .
Q. How does the isopropylsulfonyl group influence the compound’s pharmacokinetic properties?
- Pharmacokinetic Studies :
- LogP Measurement (HPLC) : The sulfonyl group reduces lipophilicity (predicted LogP: 2.8 vs. 3.5 for non-sulfonated analogs) .
- Microsomal Stability Assays : Human liver microsomes (HLMs) quantify metabolic clearance (t₁/₂ > 60 min suggests moderate stability) .
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/CYP2D6 using fluorogenic substrates .
Q. What strategies enhance the enantiomeric purity of the pyrrolidine moiety during synthesis?
- Chiral Resolution Techniques :
- Chiral HPLC (Daicel OD-H column) separates enantiomers using hexane/isopropanol (90:10) .
- Asymmetric Catalysis : Employ (R)-BINAP ligands in palladium-catalyzed coupling for >95% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
